3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide
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Overview
Description
3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a benzamide core substituted with chloro, trifluoromethyl, phenoxy, methylsulfonyl, and nitro groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Trifluoromethylation: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Phenoxy Substitution: The phenoxy group is typically introduced through a nucleophilic aromatic substitution reaction using phenol or its derivatives.
Sulfonylation: The methylsulfonyl group is added using reagents like methylsulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, while the phenoxy group can be oxidized under strong conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy and chloro derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro, chloro, and trifluoromethyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for active ingredients.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, while the chloro and trifluoromethyl groups can modulate the compound’s lipophilicity and binding affinity to proteins. The phenoxy and methylsulfonyl groups contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid
- 2-Chloro-4-(trifluoromethyl)phenol
- N-(Methylsulfonyl)-2-nitrobenzamide
Uniqueness
Compared to similar compounds, 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide stands out due to the combination of its functional groups. This unique combination allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)9-3-2-4-12(13(9)21(23)24)27-11-6-5-8(7-10(11)16)15(17,18)19/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHCYHBKSYXFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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